molecular formula C19H12BrF3N4 B11564630 1-(4-bromophenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-bromophenyl)-3-methyl-6-(pyridin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B11564630
M. Wt: 433.2 g/mol
InChI Key: PJIPKZXVCGDRQM-UHFFFAOYSA-N
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Description

4-[1-(4-BROMOPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-b]pyridine core with various substituents, including a bromophenyl group, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of 4-[1-(4-BROMOPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-[1-(4-BROMOPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 4-[1-(4-BROMOPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE include other pyrazolo[3,4-b]pyridine derivatives with different substituents. These compounds share a common core structure but differ in their biological activities and chemical properties due to variations in their substituents . Some examples of similar compounds include:

These compounds highlight the diversity and potential of pyrazolo[3,4-b]pyridine derivatives in scientific research and therapeutic applications.

Properties

Molecular Formula

C19H12BrF3N4

Molecular Weight

433.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H12BrF3N4/c1-11-17-15(19(21,22)23)10-16(12-6-8-24-9-7-12)25-18(17)27(26-11)14-4-2-13(20)3-5-14/h2-10H,1H3

InChI Key

PJIPKZXVCGDRQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=NC=C3)C(F)(F)F)C4=CC=C(C=C4)Br

Origin of Product

United States

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